molecular formula C39H51N5O6 B031177 2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid CAS No. 184162-64-9

2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid

Cat. No. B031177
M. Wt: 685.9 g/mol
InChI Key: LWULHXVBLMWCHO-UHFFFAOYSA-N
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Description

Adamantane and its derivatives have been the focus of extensive research due to their unique structural features and versatile chemical properties. These compounds exhibit a wide range of biological activities and are utilized in the synthesis of pharmaceuticals, materials science, and organic chemistry.

Synthesis Analysis

The synthesis of adamantane derivatives typically involves multi-step chemical reactions, starting from adamantane or its simple derivatives. For example, the synthesis of 1,3-disubstituted ureas containing pyrazole and adamantane fragments can be achieved through the reaction of isocyanatomethyl adamantane with aminopyrazoles, demonstrating the modular approach to constructing complex molecules with adamantane cores (D'yachenko et al., 2019).

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the adamantane skeleton, which contributes to the rigidity and three-dimensional shape of the molecule. Crystallographic studies, such as those conducted by Kumarasinghe et al. (2009), provide detailed insights into the conformational preferences and structural determinants of such compounds, underscoring the role of X-ray crystallography in elucidating the molecular structure of complex organic compounds.

Chemical Reactions and Properties

Adamantane derivatives participate in a variety of chemical reactions, reflecting their chemical versatility. For instance, reactions involving hydrazones and pyrazolones of adamantane highlight the reactivity of the adamantane core in forming new chemical bonds and structures (Moiseev & Konovalova, 1982).

Scientific Research Applications

Neurotensin Receptor Antagonism

  • This compound, also known as SR 142948A, is a potent neurotensin receptor antagonist. It has been shown to antagonize classical in vitro neurotensin effects, such as inositol monophosphate formation and intracellular calcium mobilization. Additionally, it inhibits behavioral effects induced by neurotensin in animal models (Gully et al., 1997).

Binding Properties and Distribution in the Brain

  • The binding properties and distribution of this compound in the rat brain have been characterized. It binds to neurotensin NT1 and NT2 receptors with high affinity, making it a valuable tool for studying neurotensin receptors in neuroscience research (Betancur et al., 1998).

Synthesis and Chemical Properties

  • Research into adamantane and its derivatives, including the synthesis of related compounds and their chemical properties, has been conducted. This forms a part of the broader study of adamantane chemistry (Moiseev & Konovalova, 1982).

Molecular Recognition and Assembler of One-Dimensional Motifs

  • Studies on molecules like 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane, related to the chemical structure of SR 142948A, demonstrate their versatility in molecular recognition and assembling one-dimensional motifs. This has implications in materials science and molecular engineering (Karle et al., 1997).

Synthesis of Lactonization Products

  • Research into the lactonization of compounds structurally similar to SR 142948A, like 2-[(2,6-dimethoxyphenyl)ethynyl]-3-methoxybenzoic acid, contributes to the understanding of chemical synthesis processes in organic chemistry (Evans et al., 1995).

Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels

  • The compound has been used in the functional modification of poly vinyl alcohol/acrylic acid hydrogels, a process significant in the development of materials with potential medical applications (Aly & El-Mohdy, 2015).

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound, such as its toxicity or flammability.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods or potential applications for the compound.


I hope this general information is helpful. If you have more specific questions about a particular type of analysis, feel free to ask!


properties

IUPAC Name

2-[[5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H51N5O6/c1-23(2)29-21-26(37(46)43(5)15-9-14-42(3)4)12-13-31(29)44-32(35-33(49-6)10-8-11-34(35)50-7)22-30(41-44)36(45)40-39(38(47)48)27-17-24-16-25(19-27)20-28(39)18-24/h8,10-13,21-25,27-28H,9,14-20H2,1-7H3,(H,40,45)(H,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWULHXVBLMWCHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)N(C)CCCN(C)C)N2C(=CC(=N2)C(=O)NC3(C4CC5CC(C4)CC3C5)C(=O)O)C6=C(C=CC=C6OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H51N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415529
Record name 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid

CAS RN

184162-64-9
Record name 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184162-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SR-142948
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W59C8B2MZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid
Reactant of Route 3
2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid
Reactant of Route 4
2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid
Reactant of Route 5
2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid

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